2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-20-12-8-6-11(7-9-12)18-15-10-16(17)19-14-5-3-2-4-13(14)15/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMQUGOKGBUDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20837734 | |
| Record name | 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20837734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824935-60-6 | |
| Record name | 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20837734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Substrate Selection
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o-Bromoaniline derivative : 2-Bromo-3-chloroaniline introduces the 2-chloro substituent.
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Alkyne : Phenylacetylene or substituted analogues ensure aromaticity in the quinoline ring.
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Isocyanide : 4-Methoxyphenyl isocyanide directly incorporates the target anilino group.
The reaction proceeds via a palladium-catalyzed imidoylative Sonogashira coupling, followed by acid-mediated cyclization (Scheme 1). Key conditions include:
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Catalyst system : Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in DMF.
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Base : Cs₂CO₃ (2.0 equiv) ensures deprotonation.
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Additive : CuBr (15 mol%) enhances alkyne activation.
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Cyclization : 2 M HCl at room temperature facilitates ring closure.
Challenges and Optimizations
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Isocyanide availability : Aryl isocyanides like 4-methoxyphenyl isocyanide are less common than alkyl variants. Synthesis via the Ugi reaction or dehydration of formamides may be required.
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Regioselectivity : The position of the chloro substituent is contingent on the starting aniline’s substitution pattern. 2-Bromo-3-chloroaniline ensures the chlorine occupies the quinoline’s 2-position post-cyclization.
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Yield : Reported yields for analogous 4-aminoquinolines range from 65–82%, though substrate-specific adjustments may be necessary.
Post-Functionalization of Preformed Quinolines
Buchwald-Hartwig Amination of 2,4-Dichloroquinoline
A two-step approach involves synthesizing 2,4-dichloroquinoline followed by selective amination at the 4-position (Scheme 2):
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Chlorination : 2-Hydroxyquinoline treated with POCl₃ yields 2,4-dichloroquinoline.
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Amination : Pd-catalyzed coupling with 4-methoxyaniline introduces the anilino group.
Conditions :
Limitations
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Selectivity : Competing amination at the 2-position requires careful control of stoichiometry and reaction time.
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Substrate activation : Electron-deficient 2,4-dichloroquinoline favors nucleophilic aromatic substitution at the 4-position due to reduced steric hindrance.
Halogen Exchange via Methoxy-to-Chloro Conversion
Adaptation of Patent Methodology
The European Patent EP3481806B1 discloses N-(4-methoxyphenyl)-7-chloro-2-methoxyquinolin-4-amine. Converting the 2-methoxy group to chloro involves:
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Protection : Acetylation of the 4-amino group using acetic anhydride.
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Chlorination : Treatment with PCl₅ in POCl₃ (reflux, 4 h).
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Deprotection : Basic hydrolysis with NaOH (1 M, 60°C).
Key Data :
-
Purity : >95% after column chromatography (SiO₂, cHex/EtOAc).
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Reaction Optimization
Acid-Mediated Cyclization in Three-Component Synthesis
The cycloaromatization step in the Sonogashira coupling involves HCl-promoted intramolecular Michael addition. Computational studies suggest a six-membered transition state where the protonated alkyne attacks the imidoyl carbon, followed by rearomatization.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents like phenylhydrazine in the presence of a base such as sodium carbonate are commonly used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the quinoline ring .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinoline core with a chloro group, a methoxyphenyl group, and an amine functional group. The synthesis typically involves several chemical reactions:
- Formation of the Quinoline Core : Often synthesized via the Skraup synthesis method, which involves cyclization of aniline derivatives.
- Chloro Group Introduction : Achieved through chlorination reactions using reagents like thionyl chloride.
- Methoxyphenyl Group Attachment : Conducted via Friedel-Crafts alkylation with 4-methoxybenzyl chloride.
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that derivatives of quinoline compounds, including 2-chloro-N-(4-methoxyphenyl)quinolin-4-amine, exhibit significant anticancer properties. In particular, compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as T47D cells, with low effective concentrations (EC50) for caspase activation reported as 2 nM .
-
Antimicrobial Properties :
- The compound has been investigated for its antimicrobial activity against various pathogens. Its structural analogs have demonstrated efficacy in inhibiting bacterial growth and may serve as lead compounds in the development of new antibiotics.
- Antimalarial Activity :
Biological Research
-
Mechanisms of Action :
- The biological activity of 2-chloro-N-(4-methoxyphenyl)quinolin-4-amine is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, which can lead to therapeutic effects against diseases like cancer.
- DNA Intercalation : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication processes.
- Cell Signaling Modulation : Interaction with specific receptors can influence signaling pathways critical for cell survival and proliferation.
- The biological activity of 2-chloro-N-(4-methoxyphenyl)quinolin-4-amine is attributed to several mechanisms:
- High-Throughput Screening :
Industrial Applications
-
Synthesis of Specialty Chemicals :
- 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine acts as a building block for synthesizing more complex organic molecules and heterocycles, which are valuable in various industrial applications.
- Development of Biocidal Agents :
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to the induction of apoptosis in cancer cells . The compound’s ability to bind to specific proteins and disrupt their function is central to its biological activity.
Comparison with Similar Compounds
Quinoline vs. Quinazoline Derivatives
Key Compound : 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265)
- Structural Difference: The quinazoline core contains two nitrogen atoms (positions 1 and 3) versus one nitrogen in quinoline.
- Activity: EP128265 exhibits a caspase-3 activation EC50 of 2 nM, significantly higher than many quinoline analogs, likely due to improved binding from the quinazoline scaffold .
Substituent Position and Electronic Effects
Key Compound: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structural Difference: Amino group at position 4 instead of chlorine at position 2.
- Functional Impact: The 4-amino group increases solubility but reduces metabolic stability compared to the chloro substituent in 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine. Activity: Derivatives like 4k are less potent in anticancer assays due to reduced electrophilicity .
Substitution Patterns in Antibacterial Quinolines
Key Compounds :
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (Compound 7)
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(2-phenoxyethoxy)quinolin-4-amine (Compound 8)
- Structural Differences : Methoxy and bulky alkoxy groups at positions 6 and 5.
- Functional Impact: Bulky substituents enhance lipophilicity (LogP >3), improving membrane permeability but reducing aqueous solubility. Activity: These derivatives show potent antibacterial activity (MIC <1 µg/mL) but lack the apoptotic efficacy of 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine due to divergent target interactions .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The quinazoline derivative EP128265 has higher lipophilicity (XLogP3 3.8) and BBB penetration, making it suitable for CNS-targeted therapies .
- Antibacterial quinolines (e.g., Compound 7) prioritize membrane interaction over CNS bioavailability, reflected in their higher molecular weight and polar surface area .
Pharmacological Activity Comparison
Anticancer Activity
- 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine: Predicted to inhibit tubulin polymerization (similar to EP128265) but with reduced potency due to the absence of the quinazoline core’s second nitrogen .
- EP128265: GI50 of 2 nM in T47D breast cancer cells, with in vivo efficacy in MX-1 xenografts .
Antibacterial Activity
Biological Activity
2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine features a quinoline backbone with a chloro group and a methoxy-substituted phenyl group. This unique arrangement contributes to its biological properties, particularly its interactions with cellular targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of quinoline derivatives, including 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), ovarian (A2780), and prostate (PC-3) cancers.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.55 | Induction of apoptosis, G2/M phase arrest |
| A2780 | 0.03 | Inhibition of tubulin polymerization |
| PC-3 | 1.24 | Apoptosis induction via caspase activation |
Data derived from various studies on quinoline derivatives .
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells. The EC50 for caspase activation is reported to be as low as 2 nM in T47D cells .
- Inhibition of Tubulin Polymerization : Similar to other known tubulin inhibitors, this compound disrupts microtubule dynamics, which is essential for cell division and proliferation. This mechanism contributes significantly to its antiproliferative effects .
- Cell Cycle Arrest : Flow cytometry analyses indicate that treated cells exhibit G2/M phase arrest, which halts cell division and promotes apoptosis .
Study on Antiproliferative Effects
In a study evaluating the antiproliferative effects of various quinoline derivatives, 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine was among the most potent compounds tested. It exhibited an IC50 value of 0.03 µM against H-460 lung cancer cells, significantly outperforming other tested compounds .
In Vivo Efficacy
The efficacy of this compound was further evaluated in mouse models for breast and prostate cancer. It demonstrated significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency at 80–120°C .
- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve cross-coupling yields .
- Substrate ratios : A 1:1.2 molar ratio of quinoline precursor to 4-methoxyaniline minimizes side products .
- Data Table :
| Route | Yield (%) | Key Conditions |
|---|---|---|
| Nucleophilic Sub. | 65–75 | DMF, 100°C, 12h |
| Buchwald-Hartwig | 80–85 | Pd(OAc)₂/XPhos, 120°C, 8h |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The methoxy (δ 3.8 ppm) and aromatic protons (δ 6.8–8.5 ppm) are diagnostic .
- HRMS : Confirm molecular weight (C₁₆H₁₃ClN₂O, [M+H]⁺ = 297.0794) with <2 ppm error .
- IR Spectroscopy : Identify C-Cl (750 cm⁻¹) and N-H (3350 cm⁻¹) stretches .
Q. How is the compound screened for biological activity in anticancer research?
- Methodological Answer :
- In vitro assays : Use MTT or resazurin-based viability assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations .
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
- Control compounds : Compare to cisplatin or doxorubicin to benchmark potency .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Methodological Answer : Perform SAR studies by synthesizing analogs:
- Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂) at position 2 enhances apoptosis induction .
- Comparative data :
| Analog (Position) | IC₅₀ (μM) | Target (e.g., Bcl-2) |
|---|---|---|
| Parent compound | 12.5 | Caspase-3 activation |
| 2-NO₂ derivative | 5.8 | Bcl-2 inhibition |
| 6-F derivative | 18.3 | DNA intercalation |
Q. What mechanistic insights explain its role in apoptosis induction?
- Methodological Answer :
- Caspase-3 activation assay : Treat cells with 10 μM compound, lyse after 24h, and measure fluorescence of cleaved DEVD-AMC substrate .
- Western blotting : Confirm upregulation of pro-apoptotic Bax and downregulation of Bcl-2 .
- Molecular docking : Simulate binding to Bcl-2’s hydrophobic groove (PDB: 1G5M) using AutoDock Vina .
Q. How can computational modeling resolve contradictions in reported IC₅₀ values across studies?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Run 100-ns trajectories (GROMACS) to assess binding stability under varying pH or solvation conditions .
- Free energy calculations : Use MM-PBSA to compare ΔG binding for analogs, explaining potency differences .
Q. What crystallographic strategies are recommended for resolving its 3D structure?
- Methodological Answer :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (via Olex2) solves phases via intrinsic phasing .
- Refinement : SHELXL refines anisotropic displacement parameters; check R₁ < 5% and wR₂ < 12% .
Q. How should researchers design bioactivity assays to minimize variability?
- Methodological Answer :
- Cell line validation : Authenticate lines via STR profiling and test mycoplasma contamination .
- Replicate design : Use n ≥ 3 technical replicates and two independent experiments .
- Normalization : Express viability as % relative to vehicle-treated controls .
Q. What protocols identify metabolites in pharmacokinetic studies?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Quench with acetonitrile, then analyze via LC-MS/MS .
- Metabolite profiling : Use positive-ion mode (m/z 100–1000) and compare to synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
